3-Bromopropanesulfonate

Enzyme inhibition Methanogenesis Methyl-coenzyme M reductase

Sodium 3-bromopropanesulfonate (CAS 55788-44-8), typically supplied as a white crystalline solid with ≥97% purity and a molecular weight of 225.05 g/mol, is a bifunctional organosulfur reagent combining a terminal primary alkyl bromide with a terminal sulfonate group. This dual functionality enables its role as both an alkylating agent (via SN2 displacement of bromide) and a water-solubilizing sulfonate source.

Molecular Formula C3H6BrO3S-
Molecular Weight 202.05 g/mol
Cat. No. B1229281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromopropanesulfonate
Synonyms3-bromopropanesulfonate
3-bromopropanesulphonate
Molecular FormulaC3H6BrO3S-
Molecular Weight202.05 g/mol
Structural Identifiers
SMILESC(CS(=O)(=O)[O-])CBr
InChIInChI=1S/C3H7BrO3S/c4-2-1-3-8(5,6)7/h1-3H2,(H,5,6,7)/p-1
InChIKeyJSAYPSXBCDUDKB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 3-Bromopropanesulfonate (CAS 55788-44-8): Bifunctional Sulfonate Alkylating Agent for Research & Industrial Procurement


Sodium 3-bromopropanesulfonate (CAS 55788-44-8), typically supplied as a white crystalline solid with ≥97% purity and a molecular weight of 225.05 g/mol, is a bifunctional organosulfur reagent combining a terminal primary alkyl bromide with a terminal sulfonate group [1]. This dual functionality enables its role as both an alkylating agent (via SN2 displacement of bromide) and a water-solubilizing sulfonate source . Commercially available from major suppliers including Thermo Scientific (Alfa Aesar), TCI, and Sigma-Aldrich, it serves as a critical building block in medicinal chemistry, polymer science, zeolite synthesis, and enzyme inhibition studies [1].

Why Generic Substitution Fails: The Non-Interchangeability of 3-Bromopropanesulfonate and Its Analogs


Procurement specialists and research scientists cannot assume interchangeability among halogenated propanesulfonates. The identity of the halogen leaving group dictates SN2 reactivity—bromide is a substantially better leaving group than chloride (I⁻ > Br⁻ > Cl⁻ in leaving-group ability) [1]. The three-carbon propyl spacer length critically influences both biological target engagement and polymer membrane morphology; a two-carbon ethyl spacer (as in 2-bromoethanesulfonate) yields different MCR inhibition kinetics and altered polymer chain packing compared to the propyl analog [2]. Furthermore, the open-chain sodium 3-bromopropanesulfonate is not toxicologically equivalent to the cyclic ester 1,3-propane sultone, which is classified as a potent carcinogen—making the bromide salt the preferred choice for applications where operator safety and regulatory compliance are paramount [3].

Quantitative Differentiation Evidence: 3-Bromopropanesulfonate vs. Closest Analogs and Alternatives


Methyl-Coenzyme M Reductase (MCR) Inhibition: ~1000-Fold Greater Potency than 3-Fluoropropanesulfonate

3-Bromopropanesulfonate (BPS) is the most potent inhibitor of methyl-coenzyme M reductase (MCR) reported to date. Its apparent Ki of 0.05 µM represents an approximately 1000-fold greater affinity compared to 3-fluoropropanesulfonate (apparent Ki < 50 µM) and an approximately 20-fold greater affinity compared to 3-iodopropanesulfonate (apparent Ki < 1 µM), as determined in the same study under identical assay conditions using purified MCR from Methanobacterium thermoautotrophicum [1]. A subsequent study confirmed an I50 of 50 nM for BPS against the MCRred1 state [2]. The irreversible inhibition mechanism involves formation of a Ni(III)-propylsulfonate adduct at the F430 cofactor active site [1].

Enzyme inhibition Methanogenesis Methyl-coenzyme M reductase

Non-Carcinogenic N-Sulfopropylation: Yield Comparison vs. 1,3-Propane Sultone

In a direct head-to-head study, sodium 3-bromopropane sulfonate in [BMIM][BF4] ionic liquid was validated as a non-carcinogenic replacement for 1,3-propane sultone in the synthesis of N-sulfopropyl acridinium ester chemiluminescent labels [1]. At gram scale, the reaction of acridan ester 3b with 10 equivalents of sodium 3-bromopropane sulfonate in [BMIM][BF4] at 160–165°C, followed by oxidation, achieved >60% conversion to the N-sulfopropyl acridinium ester product 5b, with isolated yield of >40% at >90% purity (adjusted yield >65% based on recovered starting material) [1]. In contrast, the same transformation with the corresponding acridine ester (2a, analogous to the sultone-reactive substrate) achieved <20% conversion under identical conditions [1]. The traditional 1,3-propane sultone method suffers from polysulfonation by-products, sultone decomposition at high temperatures, and the inherent carcinogenicity of the reagent [1].

Green chemistry Chemiluminescent labels N-alkylation

SN2 Reactivity Advantage Over 3-Chloropropanesulfonate: Bromide vs. Chloride Leaving Group

Computational and experimental studies consistently establish that the leaving-group ability of halides in SN2 reactions follows the order I⁻ > Br⁻ > Cl⁻ > F⁻, with this trend directly correlated to carbon–halogen bond strength [1]. For 3-bromopropanesulfonate, the C–Br bond dissociation energy (approximately 285 kJ/mol) is significantly lower than the C–Cl bond dissociation energy (approximately 327 kJ/mol) in 3-chloropropanesulfonate, translating to a lower activation barrier and faster nucleophilic displacement [1]. This reactivity difference is particularly consequential when the nucleophile is sterically hindered or weakly nucleophilic, where the slower displacement of chloride may result in unacceptably low conversions under mild conditions [1].

Nucleophilic substitution Leaving group ability SN2 kinetics

Proton Exchange Membrane Performance: Sulfopropylated Polysulfone Conductivity Achieved via 3-Bromopropanesulfonate

Karlsson and Jannasch demonstrated that sodium 3-bromopropanesulfonate is effective for introducing sulfopropyl pendant chains onto lithiated polysulfone (PSU), yielding sulfopropylated PSU membranes with a proton conductivity of 77 mS/cm at 70°C under humidifying conditions at an ion exchange capacity of 0.9 sulfopropyl chains per repeating unit [1]. These membranes exhibited thermal stability up to approximately 300°C under N₂ atmosphere and absorbed 11–14 mol H₂O/mol SO₃H of non-freezing water under immersed conditions [1]. In the same study, sodium 2-bromoethanesulfonate and 1,4-butane sultone were employed to produce sulfoethylated and sulfobutylated PSUs, respectively, enabling systematic comparison of spacer length effects on membrane morphology [1].

Fuel cell membranes Proton conductivity Polysulfone ionomers

High-Silica SAPO-5 Zeolite Synthesis: Surfactant-Templated Silicon Incorporation

Sodium 3-bromopropanesulfonate functions as an anionic surfactant enabling the synthesis of high-silicon-content SAPO-5 molecular sieves in a hexanol/aqueous two-phase system [1]. Using this compound as the surfactant, silicon incorporation of up to 0.511 atoms per unit cell was achieved, with SiO₂ content in the reaction gel extending to a molar ratio of 3.0 [1]. Silicon incorporation was confirmed by XRD, XRF, TG-DTA, FT-IR, and SEM [1]. Other anionic surfactants tested in the same study included sodium 1-butanesulfonate, sodium naphthalene-1-sulfonate, and sodium n-decyl sulfate, providing a comparative framework for surfactant structure–Si incorporation relationships [1].

Zeolite synthesis SAPO-5 Anionic surfactant Silicon incorporation

High-Value Application Scenarios Where 3-Bromopropanesulfonate Demonstrates Verified Differentiation


Methanogenesis Research and MCR Inhibitor Development

3-Bromopropanesulfonate (BPS) is the inhibitor of choice for studies targeting methyl-coenzyme M reductase (MCR), the enzyme catalyzing the final step of methanogenesis and the initial step of anaerobic methane oxidation. With an apparent Ki of 0.05 µM—confirmed across independent studies—BPS is approximately 1000-fold more potent than its 3-fluoropropanesulfonate analog [1]. This potency advantage, combined with its irreversible inhibition mechanism via formation of a distinct Ni(III)-propylsulfonate EPR-active species, makes BPS the essential probe for mechanistic MCR enzymology, methanogen inhibition in environmental microbiology, and anaerobic digestion process control research [1].

Green Synthesis of Chemiluminescent Clinical Diagnostic Labels

In the manufacture of N-sulfopropyl acridinium ester labels for automated clinical immunoassays, sodium 3-bromopropanesulfonate in [BMIM][BF4] ionic liquid replaces the carcinogenic reagent 1,3-propane sultone [2]. Gram-scale reactions achieve >60% conversion and >40% isolated yield of purified N-sulfopropyl acridinium ester, with yields exceeding 65% when accounting for recovered starting material [2]. This method eliminates the polysulfonation by-products and sultone decomposition complications inherent to the traditional sultone-based process while maintaining product purity >90% after chromatographic purification [2]. The approach is applicable to any synthetic workflow requiring introduction of the water-soluble three-carbon sulfobetaine moiety without carcinogen handling.

Proton Exchange Membrane Fabrication for Fuel Cells

Sodium 3-bromopropanesulfonate enables the preparation of sulfopropylated polysulfone membranes that achieve proton conductivity of 77 mS/cm at 70°C under humidified conditions, with thermal stability extending to approximately 300°C [3]. The three-carbon propyl spacer introduced by this reagent provides an optimal balance between pendant chain flexibility and nanophase separation in the ionomer, resulting in water absorption of 11–14 mol H₂O/mol SO₃H—characteristics critical for maintaining proton conductivity under fuel cell operating conditions [3]. This validated performance makes 3-bromopropanesulfonate the preferred reagent over the ethyl analog (via 2-bromoethanesulfonate) when the propyl spacer length is required for membrane morphology optimization.

High-Silica SAPO-5 Catalyst Synthesis

In the synthesis of silicoaluminophosphate molecular sieves, 3-bromopropanesulfonate serves a dual role as anionic surfactant and structure-directing agent in hexanol/aqueous two-phase systems, enabling silicon incorporation of up to 0.511 atoms per unit cell [4]. The bromine-containing sulfonate surfactant facilitates higher silicon content in the SAPO-5 framework compared to alternative anionic surfactants tested under identical two-phase conditions, providing a direct route to high-acidity SAPO-5 catalysts without requiring post-synthetic modification [4]. This scenario applies specifically when maximizing framework silicon content for enhanced Brønsted acidity is the primary catalyst design objective.

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